1-(Iodomethyl)adamantane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

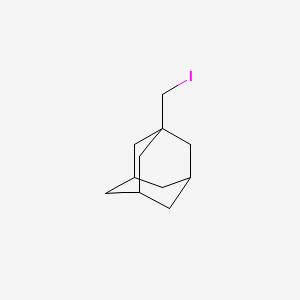

1-(Iodomethyl)adamantane is a chemical compound with the molecular formula C11H17I . It belongs to the class of organic compounds known as adamantanes, which are cage-like saturated hydrocarbons with a diamond-like structure .

Synthesis Analysis

The synthesis of substituted adamantanes, such as 1-(Iodomethyl)adamantane, is often achieved via carbocation or radical intermediates that have unique stability and reactivity compared to simple hydrocarbon derivatives . For instance, the exposure of starting materials to bromine or iodine forms a charge transfer complex by attacking the less substituted methylene group, followed by synchronous cyclization to form the stable 1-adamantyl cation ion pair .Molecular Structure Analysis

Adamantane, the parent compound of 1-(Iodomethyl)adamantane, is the smallest and simplest diamondoid. Its carbon atoms adopt a diamond crystal lattice structure . The spectrum of cationic adamantane agrees with the electronic photodissociation spectrum measured previously .Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . After excitation with near-infrared–ultraviolet photons, the adamantane cation undergoes an ultrafast internal conversion to the ground (doublet) state, which can be followed by a fast fragmentation, predominantly H loss .Physical And Chemical Properties Analysis

Adamantane derivatives have unique structural, biological, and stimulus-responsive properties . They show unique thermal stability and have become popular hydrocarbons for a wide range of applications .Scientific Research Applications

Adamantane, a tricyclic hydrocarbon, has a rich history dating back 90 years since its first isolation from Hodonín crude oil. Over time, it has become a valuable building block in organic synthesis, alongside other aliphatic compounds . The adamantane framework has found applications in various fields, including medicine, catalysis, material science, and more.

Medicinal Applications

a. Drug Delivery Systems: The adamantane moiety plays a crucial role in designing targeted drug delivery systems. Researchers have incorporated adamantane derivatives into liposomes, cyclodextrins, and dendrimers. These systems enhance drug delivery efficiency and interact with biological membranes, making them promising candidates for drug-membrane interaction studies .

b. Surface Recognition: Adamantane derivatives are employed in surface recognition studies. Their unique structural properties make them valuable for developing biosensors, molecular recognition platforms, and surface-functionalized materials .

Catalyst Development

Adamantane derivatives exhibit interesting reactivity and functionalization patterns. Researchers have explored their use as ligands in catalytic processes. These compounds can influence reaction pathways and enhance selectivity in various transformations .

Nanomaterials

a. Diamondoids: Compounds with repeating adamantane units, known as diamondoids, resemble the diamond crystal lattice. These nanoscale structures have applications in nanotechnology, materials science, and petroleum science. Diamondoids, including higher homologues like triamantane and tetramantane, are extracted from crude oil and synthesized effectively .

Material Science

Adamantane derivatives find applications in material science due to their unique properties. Researchers have explored their use in coatings, polymers, and functional materials. Their robustness and stability make them attractive for various engineering applications .

Other Fields

Beyond the mentioned areas, adamantane derivatives have been investigated for their potential in diverse fields such as supramolecular chemistry, host-guest interactions, and nanoelectronics. Their versatility continues to inspire new research and applications .

Safety and Hazards

Future Directions

Adamantane and its derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical applications is encouraged .

Mechanism of Action

Target of Action

It’s worth noting that adamantane derivatives have been found to interact with various targets, depending on their specific functional groups .

Mode of Action

Adamantane derivatives are known to interact with their targets in various ways, often involving the formation of covalent bonds .

Biochemical Pathways

Adamantane derivatives are known to influence a variety of biochemical pathways, depending on their specific functional groups .

Pharmacokinetics

The pharmacokinetic properties of adamantane derivatives can vary widely, depending on their specific functional groups .

Result of Action

Adamantane derivatives are known to have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Action Environment

The action of adamantane derivatives can be influenced by various environmental factors, depending on their specific functional groups .

properties

IUPAC Name |

1-(iodomethyl)adamantane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17I/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIWPLUWFDFEJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Iodomethyl)adamantane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2590961.png)

![2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2590964.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2590965.png)

![4-(4-methoxybenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2590966.png)

![N-[(4-fluorophenyl)methyl]-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2590968.png)

![N-benzyl-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2590973.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2590976.png)